molecular formula C18H20FNO3 B2895077 2-(4-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide CAS No. 1795299-63-6

2-(4-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide

Cat. No. B2895077
CAS RN: 1795299-63-6
M. Wt: 317.36
InChI Key: FVROVAPIXNSKNI-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide, commonly known as FLEA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. FLEA belongs to the class of N-aralkylamides and has shown promising results in various studies.

Scientific Research Applications

Synthesis and Inhibitory Activity

Compounds similar to 2-(4-fluorophenyl)-N-(2-methoxy-2-(2-methoxyphenyl)ethyl)acetamide have been synthesized and evaluated for their inhibitory activity against specific enzymes. For instance, acetamide derivatives have been synthesized and assessed for their protein tyrosine phosphatase 1B (PTP1B) inhibitory activity. This activity is relevant in the context of diabetes and obesity treatment due to the role of PTP1B in insulin and leptin signaling pathways. A study by Saxena et al. (2009) synthesized derivatives and evaluated their PTP1B inhibitory activity, demonstrating potential applications in antidiabetic therapy (Saxena et al., 2009).

Metabolism of Herbicides

Research into chloroacetamide herbicides and their metabolism provides insights into environmental and toxicological aspects. A study conducted by Coleman et al. (2000) explored the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes. This research is crucial for understanding the environmental impact and safety of such compounds, potentially guiding the design of safer herbicides and environmental pollutants (Coleman et al., 2000).

Anion Coordination and Spatial Orientation

The spatial orientation of amide derivatives and their coordination with anions can be crucial in designing materials with specific properties. A study by Kalita and Baruah (2010) discussed the different spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide in anion coordination, highlighting the structural versatility of these compounds for applications in materials science and coordination chemistry (Kalita & Baruah, 2010).

Radioligands for Peripheral Benzodiazepine Receptor

The synthesis of radiolabeled ligands for peripheral benzodiazepine receptors (PBR) showcases the application of similar compounds in neuroscience and medical imaging. Zhang et al. (2003) synthesized and evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for PBR, indicating its utility in brain imaging and the study of neuroinflammation (Zhang et al., 2003).

Neuroprotection in Cerebral Ischemic Injury

Analogues of salidroside, such as 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-&bgr;-D-pyranoside, have shown neuroprotective effects in models of cerebral ischemic injury. This suggests that structurally similar compounds may have therapeutic potential in treating or mitigating damage from ischemic strokes or neurodegenerative diseases (Yu et al., 2018).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FNO3/c1-22-16-6-4-3-5-15(16)17(23-2)12-20-18(21)11-13-7-9-14(19)10-8-13/h3-10,17H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVROVAPIXNSKNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide

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